molecular formula C21H15BrO B2445667 (2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one CAS No. 685106-22-3

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one

Cat. No.: B2445667
CAS No.: 685106-22-3
M. Wt: 363.254
InChI Key: REXPJNZPUGSFKT-VIWRHKKTSA-N
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Description

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Mechanism of Action

Preparation Methods

The synthesis of (2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The reaction conditions typically include the use of ethanol as a solvent and sodium hydroxide as a base. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product. The crude product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

    Addition: The compound can participate in addition reactions with electrophiles such as halogens or hydrogen halides, leading to the formation of addition products.

Scientific Research Applications

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is investigated for its use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as nonlinear optical materials and organic semiconductors

Comparison with Similar Compounds

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one can be compared with other similar compounds, such as:

    (2E,4E)-5-(4-(dimethylamino)phenyl)-1-(naphthalen-2-yl)penta-2,4-dien-1-one: This compound has a dimethylamino group instead of a bromine atom, which may result in different chemical and biological properties.

    (2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid: This compound has a cyano group and a methoxyphenyl ring, which may affect its reactivity and applications.

    (2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid:

Biological Activity

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one is a member of the chalcone family, which are known for their diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through the Claisen-Schmidt condensation reaction , which involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. Typical conditions include using ethanol as a solvent and sodium hydroxide as a base. The resulting product can be purified through recrystallization from ethanol.

Chemical Properties:

  • Molecular Formula: C21H15BrO
  • Molecular Weight: 365.25 g/mol
  • InChI Key: InChI=1S/C21H15BrO/c22-20(14-16-6-2-1-3-7-16)12-13-21(23)19-11-10-17-8-4-5-9-18(17)15-19/h1-15H/b13-12+,20-14+.

Antimicrobial Properties

Research indicates that chalcones exhibit significant antimicrobial activity. A study highlighted that derivatives of chalcones, including those similar to (2E,4E)-4-bromo compounds, show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom may enhance this activity through increased lipophilicity and reactivity.

Anti-inflammatory Effects

Chalcones have been studied for their anti-inflammatory properties. The compound (2E,4E)-4-bromo has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Activity

The anticancer properties of chalcones are well-documented. (2E,4E)-4-bromo compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The structure–activity relationship (SAR) studies indicate that modifications to the phenyl groups can enhance or reduce this activity .

Structure–Activity Relationship Studies

A detailed structure–activity relationship study involving various analogues of chalcones has revealed critical structural features necessary for biological activity. For instance, the retention of specific diene configurations and aromatic rings is essential for maintaining potency against target biological pathways .

CompoundActivityKey Features
(2Z,4E)-5-phenylpenta-2,4-dienoic acidInhibitoryEssential diene unit
(2E,4E)-4-bromo compoundAntimicrobialBromine enhances lipophilicity
(2E,4E)-5-(dimethylamino)phenyl derivativeCytotoxicModifications alter activity

Clinical Implications

The potential of (2E,4E)-4-bromo compounds in drug development is significant. Their diverse biological activities suggest applications in creating new therapeutic agents for treating infections and cancer. Ongoing research aims to optimize these compounds for better efficacy and reduced side effects .

Properties

IUPAC Name

(2E,4E)-4-bromo-1-naphthalen-2-yl-5-phenylpenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO/c22-20(14-16-6-2-1-3-7-16)12-13-21(23)19-11-10-17-8-4-5-9-18(17)15-19/h1-15H/b13-12+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXPJNZPUGSFKT-VIWRHKKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=CC(=O)C2=CC3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C=C\C(=O)C2=CC3=CC=CC=C3C=C2)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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